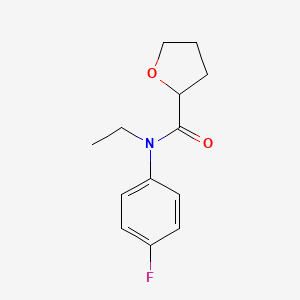
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide, also known as EFLEA, is a synthetic compound that belongs to the class of oxolane carboxamides. This compound has gained significant attention in scientific research due to its potential pharmacological properties. EFLEA has been reported to exhibit antitumor, anti-inflammatory, and analgesic effects in preclinical studies.
作用机制
The exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in various cellular processes such as cell proliferation and differentiation. Inhibition of HDAC activity by N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may lead to changes in gene expression and subsequent antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to exhibit antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been reported to inhibit the migration and invasion of cancer cells. In animal models of inflammation and pain, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and decrease pain behavior. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects in preclinical studies. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has a low toxicity profile and has been well-tolerated in animal studies. However, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has shown promising results in preclinical studies and may have potential as a therapeutic agent for various diseases. Future research directions for N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may include further studies of its antitumor and anti-inflammatory effects in animal models and clinical trials. Additionally, the compound may be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research may also be needed to fully understand the mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide and to optimize its pharmacological properties.
合成方法
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form N-ethyl-4-fluoroaniline oxalate. The oxalate is then reacted with sodium hydride to form the corresponding oxalate anion. The anion is then reacted with ethyl bromide to form the final product, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential pharmacological properties in various scientific research applications. The compound has been shown to exhibit antitumor effects in vitro and in vivo models of cancer. N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has also been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-15(11-7-5-10(14)6-8-11)13(16)12-4-3-9-17-12/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYNGDOCRTEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)


![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)





